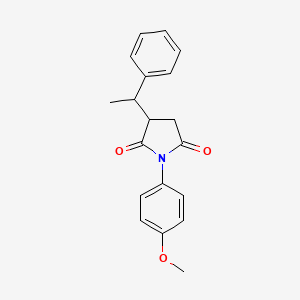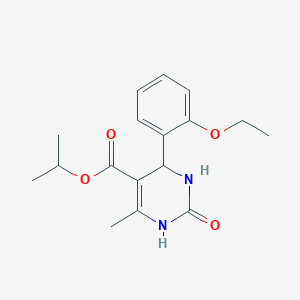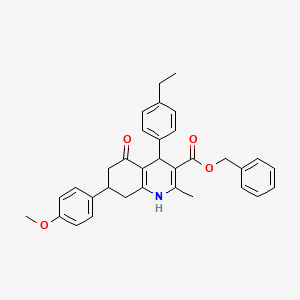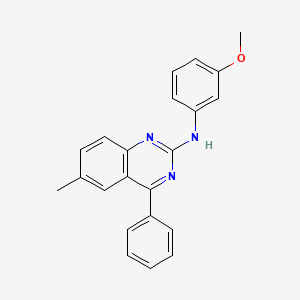
1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and a 1-phenylethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents employed, often leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Other Pyrrolidine-2,5-dione Derivatives: Compounds with different substituents on the pyrrolidine-2,5-dione core, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO3/c1-13(14-6-4-3-5-7-14)17-12-18(21)20(19(17)22)15-8-10-16(23-2)11-9-15/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
AXRGWJWMPSXWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684722.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11684732.png)
![1-[2,6-Bis(2-methylallyl)-3,6-dihydro-1(2H)-pyridinyl]-3,3,4,4,5,5,5-heptafluoro-2-pentanol](/img/structure/B11684739.png)
![(2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11684742.png)
![3-(4-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11684743.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B11684756.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684757.png)
![4-[(1H-benzotriazol-1-ylmethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B11684761.png)

![2-methyl-N'-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684776.png)
![(5Z)-5-({5-Bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11684779.png)

![N'-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11684799.png)
